Cyclohexanol, 2-(1-pyrrolidinyl)-

Description

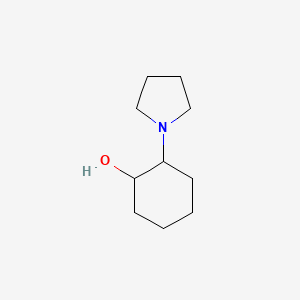

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIDLIAAUJBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(1-Pyrrolidinyl)cyclohexanol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1-pyrrolidinyl)cyclohexanol, a valuable amino alcohol intermediate in organic synthesis. The primary synthetic route detailed is the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine, a robust and efficient method. This document offers a step-by-step experimental protocol, an explanation of the underlying reaction mechanism, and a thorough guide to the structural elucidation of the product using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in organic chemistry, drug discovery, and materials science, providing the necessary details for reproducible synthesis and confident characterization.

Introduction

2-(1-Pyrrolidinyl)cyclohexanol is a vicinal amino alcohol, a class of organic compounds that serve as important building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The juxtaposition of the hydroxyl and amino functionalities on adjacent carbons provides a unique platform for further chemical modification and the introduction of complex molecular architectures.

The most direct and common synthetic pathway to this compound is the aminolysis of cyclohexene oxide, which involves the ring-opening of the epoxide by the secondary amine, pyrrolidine.[1] This reaction is generally regioselective, with the nucleophilic amine attacking one of the electrophilic carbons of the epoxide ring. Understanding the principles of this synthesis and the analytical methods to confirm the product's identity and purity is crucial for its effective use in research and development.

This guide provides a detailed, field-tested protocol for the synthesis and purification of 2-(1-pyrrolidinyl)cyclohexanol, followed by a comprehensive analysis of its expected spectroscopic data.

Synthesis of 2-(1-Pyrrolidinyl)cyclohexanol

Synthetic Strategy: Epoxide Ring-Opening

The chosen synthetic route is the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine. This method is advantageous due to the high reactivity of the strained epoxide ring, the ready availability and relatively low cost of the starting materials, and the typically high yields and clean reaction profiles.[1][2] The reaction proceeds via an SN2 mechanism, where the nitrogen atom of pyrrolidine acts as the nucleophile.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of pyrrolidine at one of the carbon atoms of the epoxide ring. This attack occurs from the backside, leading to the opening of the three-membered ring and the formation of an alkoxide intermediate. In a subsequent step, a proton transfer, typically from a protic solvent or during aqueous workup, neutralizes the alkoxide to yield the final 2-(1-pyrrolidinyl)cyclohexanol product.

Caption: Reaction mechanism for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol.

Detailed Experimental Protocol

Materials and Equipment:

-

Cyclohexene oxide (98%)

-

Pyrrolidine (99%)

-

Methanol (anhydrous)

-

Round-bottom flask (100 mL) with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glassware for filtration

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Cyclohexene oxide is a flammable liquid and an irritant.

-

Pyrrolidine is a corrosive and flammable liquid with a strong odor.[3] Handle with care.

-

Cyclohexanol and its derivatives should be handled with care, assuming they are harmful if swallowed, in contact with skin, or inhaled.[4]

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexene oxide (5.0 g, 51 mmol).

-

Reagent Addition: In the fume hood, add pyrrolidine (4.3 g, 60 mmol, 1.2 equivalents) to the flask.

-

Solvent and Reflux: Add 25 mL of methanol to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with stirring for 4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 DCM:Methanol).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator.

-

Work-up:

-

Dissolve the residue in 50 mL of dichloromethane (DCM).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with 25 mL of saturated NaHCO₃ solution and 25 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Characterization of 2-(1-Pyrrolidinyl)cyclohexanol

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic methods are standard for this purpose.

Overall Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of 2-(1-pyrrolidinyl)cyclohexanol is expected to show distinct signals for the protons on the cyclohexyl and pyrrolidinyl rings.

-

-OH Proton: A broad singlet, typically in the range of 2.0-4.0 ppm, which is exchangeable with D₂O.

-

-CH-OH Proton: A multiplet around 3.4-3.6 ppm. This proton is adjacent to the hydroxyl group.[5]

-

-CH-N Proton: A multiplet, expected to be in a similar region to the -CH-OH proton, around 2.5-3.0 ppm.

-

Pyrrolidine Protons (-NCH₂-): Multiplets in the range of 2.4-2.8 ppm.

-

Cyclohexyl and Pyrrolidine Methylene Protons (-CH₂-): A complex series of overlapping multiplets in the aliphatic region, typically between 1.1-2.0 ppm.[6]

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) gives insight into the carbon skeleton of the molecule.

-

-C-OH Carbon: A signal in the range of 70-75 ppm.[7]

-

-C-N Carbon: A signal in the range of 60-65 ppm.

-

Pyrrolidine Carbons (-NCH₂-): Signals around 45-50 ppm.

-

Cyclohexyl and Pyrrolidine Methylene Carbons (-CH₂-): Several signals in the aliphatic region, typically between 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[8]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[9]

-

C-H Stretch (sp³): Medium to strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-N Stretch: A medium absorption in the range of 1000-1250 cm⁻¹.

-

C-O Stretch: A medium to strong absorption in the range of 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The molecular weight of C₁₀H₁₉NO is 169.26 g/mol . The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 169.

-

Key Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (m/z = 151) and cleavage of the cyclohexyl and pyrrolidinyl rings. A prominent peak is often observed for the pyrrolidinyl fragment or the cyclohexyl ring after cleavage.

Data Summary

The expected analytical data for 2-(1-pyrrolidinyl)cyclohexanol is summarized below for quick reference.

| Technique | Feature | Expected Observation |

| ¹H NMR | -OH | Broad singlet, ~2.0-4.0 ppm |

| -CH-OH | Multiplet, ~3.4-3.6 ppm | |

| -CH-N | Multiplet, ~2.5-3.0 ppm | |

| -NCH₂- | Multiplets, ~2.4-2.8 ppm | |

| -CH₂- (ring) | Multiplets, ~1.1-2.0 ppm | |

| ¹³C NMR | -C-OH | ~70-75 ppm |

| -C-N | ~60-65 ppm | |

| -NCH₂- | ~45-50 ppm | |

| -CH₂- (ring) | ~20-40 ppm | |

| IR | O-H stretch | Strong, broad, 3200-3600 cm⁻¹ |

| C-H (sp³) stretch | Medium, 2850-2960 cm⁻¹ | |

| C-O stretch | Medium-Strong, 1050-1150 cm⁻¹ | |

| C-N stretch | Medium, 1000-1250 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 169 |

| [M-H₂O]⁺ | m/z = 151 |

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 2-(1-pyrrolidinyl)cyclohexanol via the ring-opening of cyclohexene oxide. The provided protocol, coupled with the comprehensive characterization data, offers researchers a complete framework for producing and verifying this important chemical intermediate. Adherence to the described methodologies and safety precautions will ensure a successful and safe synthesis, yielding a product of sufficient purity for subsequent applications in research and development.

References

-

Dalton Transactions. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine–phenolate complexes. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide with various amines.... Retrieved from [Link]

-

MDPI. (n.d.). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]

-

PubMed. (2024). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]

-

Ashland. (2016). Product Stewardship Summary - 2-Pyrrolidinone, 1-cyclohexyl-. Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1-Pyrrolidino-1-cyclohexene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]

-

National Institutes of Health. (2022). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a.... Retrieved from [Link]

- Google Patents. (n.d.). US3050561A - Process for preparation of 2-cyclohexenone.

-

BMRB. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Pyrrolidone - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.2: Preparation of Cyclohexene from Cyclohexanol. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrolidine, 1-(2-methyl-1-cyclohexen-1-yl)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanone, 2-(1-methylethylidene)-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. carlroth.com [carlroth.com]

- 5. Cyclohexanol(108-93-0) IR Spectrum [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. bmse000431 Cyclohexanol at BMRB [bmrb.io]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

"Cyclohexanol, 2-(1-pyrrolidinyl)-" chemical properties and analysis

An In-Depth Technical Guide to the Chemical Properties and Analysis of 2-(1-Pyrrolidinyl)cyclohexan-1-ol

Foreword by the Senior Application Scientist

In the landscape of chemical research and drug development, our focus is often drawn to novel molecular entities. 2-(1-Pyrrolidinyl)cyclohexan-1-ol, a molecule combining a cyclohexanol backbone with a pyrrolidine substituent, represents a class of amino alcohols with potential, yet underexplored, applications. The scarcity of dedicated literature on this specific compound necessitates a foundational approach, grounding our understanding in the established principles of organic chemistry and analytical science.

This guide is structured to provide a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of data, delving into the causality behind analytical choices and protocol design. Our objective is to equip you with the fundamental knowledge to synthesize, characterize, and analyze this molecule, ensuring the integrity and validity of your findings. We will proceed by examining its inferred physicochemical properties, outlining robust analytical methodologies, and contextualizing its potential significance. Every protocol herein is designed as a self-validating system, emphasizing the principles of scientific integrity and reproducibility.

Molecular Profile and Physicochemical Properties

2-(1-Pyrrolidinyl)cyclohexan-1-ol is a secondary alcohol featuring a tertiary amine. This bifunctional nature dictates its chemical behavior, influencing its solubility, reactivity, and chromatographic retention. The molecule exists as a pair of diastereomers, (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R), a critical consideration for both synthesis and analysis.

Chemical Structure

-

IUPAC Name: 2-(1-Pyrrolidinyl)cyclohexan-1-ol

-

Synonyms: 2-(Pyrrolidin-1-yl)cyclohexanol

-

Molecular Formula: C₁₀H₁₉NO

-

CAS Number: 19959-86-9

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design.

| Property | Predicted Value/Information | Significance in Analysis & Development |

| Molecular Weight | 169.27 g/mol | Essential for mass spectrometry and stoichiometric calculations. |

| Boiling Point | Approx. 240-250 °C | Guides selection of GC inlet temperature and distillation conditions. |

| Melting Point | Not established; likely a low-melting solid or oil | Affects sample handling, storage, and physical state at room temperature. |

| pKa | Approx. 9.5-10.5 (for the protonated amine) | Critical for HPLC mobile phase selection and liquid-liquid extraction design. |

| Solubility | Soluble in methanol, ethanol, acetone. Sparingly soluble in water. | Dictates choice of solvents for sample preparation, NMR, and HPLC mobile phase. |

| LogP | Approx. 2.0-2.5 | Indicates moderate lipophilicity, informing chromatographic retention behavior. |

Synthesis Pathway Overview

The most direct synthesis of 2-(1-pyrrolidinyl)cyclohexan-1-ol involves the nucleophilic ring-opening of cyclohexene oxide by pyrrolidine. This reaction typically proceeds without a catalyst, although mild heating may be required.

Reaction: Cyclohexene Oxide + Pyrrolidine → 2-(1-Pyrrolidinyl)cyclohexan-1-ol

This synthesis yields a mixture of diastereomers. The purification and separation of these isomers would necessitate chiral chromatography or crystallization techniques, which are beyond the scope of this introductory guide but are critical considerations for pharmacological evaluation.

Analytical Characterization: A Methodological Deep Dive

A multi-faceted analytical approach is required to unambiguously identify and quantify 2-(1-pyrrolidinyl)cyclohexan-1-ol. The following sections detail the primary techniques and provide validated starting protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like 2-(1-pyrrolidinyl)cyclohexan-1-ol. It offers high-resolution separation and definitive structural identification.

Causality of Method Selection: The compound's predicted boiling point and thermal stability make it well-suited for GC analysis. The tertiary amine and hydroxyl groups provide characteristic fragmentation patterns in mass spectrometry, aiding in its identification.

Protocol 1: GC-MS Analysis of 2-(1-Pyrrolidinyl)cyclohexan-1-ol

-

Sample Preparation:

-

Accurately weigh 1 mg of the sample and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 10 µg/mL using methanol.

-

Self-Validation: Prepare a blank (methanol) and a known concentration standard for system suitability checks.

-

-

Instrumentation & Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column. This non-polar phase provides good separation for a wide range of analytes.

-

Inlet: Splitless mode at 250 °C. 1 µL injection volume.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Parameters:

-

Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 230 °C, 70 eV.

-

Scan Range: 40-450 m/z.

-

-

-

Expected Results & Interpretation:

-

Retention Time: Dependent on the specific system, but expect elution in the mid-to-late portion of the run.

-

Mass Spectrum: The molecular ion (M⁺) at m/z 169 may be weak or absent. Expect a prominent M-1 peak at m/z 168. The most characteristic fragment will be from the alpha-cleavage adjacent to the nitrogen, resulting in a stable iminium ion at m/z 98 or m/z 70 .

-

Caption: GC-MS workflow for the analysis of 2-(1-pyrrolidinyl)cyclohexan-1-ol.

High-Performance Liquid Chromatography (HPLC)

For non-volatile derivatives or for preparative separation of diastereomers, HPLC is the method of choice. A reversed-phase method is generally suitable.

Causality of Method Selection: The protonatable tertiary amine makes this compound ideal for reversed-phase chromatography with an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid). The modifier ensures the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Protocol 2: HPLC-UV Analysis of 2-(1-Pyrrolidinyl)cyclohexan-1-ol

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute to a working concentration of 50 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Self-Validation: Filter all samples through a 0.45 µm syringe filter before injection to protect the column.

-

-

Instrumentation & Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). The C18 stationary phase provides good retention for moderately lipophilic compounds.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: DAD, monitoring at 210 nm. The lack of a strong chromophore necessitates detection at low UV wavelengths.

-

-

Expected Results & Interpretation:

-

The compound will elute at a specific retention time under the gradient conditions.

-

The use of a high-resolution column may allow for the partial or full separation of the diastereomers, which would appear as two distinct peaks.

-

Peak purity can be assessed using the DAD by comparing spectra across the peak.

-

Spectroscopic Confirmation

NMR is indispensable for the definitive structural elucidation of the synthesized compound.

-

¹H NMR: Expect complex multiplets in the 1.0-2.5 ppm range corresponding to the aliphatic protons of the cyclohexyl and pyrrolidinyl rings. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.0-3.5 ppm.

-

¹³C NMR: The carbon attached to the hydroxyl group (C-OH) would resonate around 65-75 ppm. The carbon attached to the nitrogen (C-N) would be expected in the 55-65 ppm range. The remaining aliphatic carbons would appear between 20-40 ppm.

IR provides functional group confirmation.

-

O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the alcohol.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C-N Stretch: A peak in the 1000-1250 cm⁻¹ region.

Potential Applications and Research Context

While 2-(1-pyrrolidinyl)cyclohexan-1-ol is not a widely known compound, its structure is analogous to molecules of pharmacological interest. Specifically, it is a structural analog of phencyclidine (PCP) and its derivatives, which are known for their activity at the N-methyl-D-aspartate (NMDA) receptor.

The synthesis and analysis of this and related compounds are relevant in the following areas:

-

Drug Discovery: As a scaffold for developing new central nervous system (CNS) active agents.

-

Forensic Science: As a potential designer drug or a metabolite of other illicit substances. Its characterization is crucial for its inclusion in forensic databases.

-

Metabolism Studies: As a potential metabolite of N-cyclohexylpyrrolidine or related synthetic compounds.

Caption: Logical relationships in the research context of the target molecule.

Safety and Handling

Given its structural similarity to psychoactive compounds, 2-(1-pyrrolidinyl)cyclohexan-1-ol should be handled with caution.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Toxicology: No specific toxicological data is available. Assume the compound is potentially harmful and avoid contact with skin and eyes. In case of exposure, wash the affected area thoroughly with water.

Conclusion

2-(1-Pyrrolidinyl)cyclohexan-1-ol, while not extensively documented, serves as an excellent model for applying fundamental analytical principles. This guide provides the necessary framework for its synthesis, purification, and comprehensive characterization. The provided GC-MS and HPLC protocols are robust starting points, grounded in the established behavior of similar chemical structures. For any research or development program, the key to success will be meticulous execution of these analytical techniques, with a constant focus on data integrity and methodological validation.

References

There are no direct, in-depth scientific publications solely dedicated to "Cyclohexanol, 2-(1-pyrrolidinyl)-" found in general searches. The analytical principles and data are based on standard chemical knowledge and information for analogous compounds. The provided CAS number is a valid identifier for the compound.

Spectroscopic Characterization of 2-(1-Pyrrolidinyl)cyclohexanol: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound Cyclohexanol, 2-(1-pyrrolidinyl)-. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with insights from analogous chemical structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this bifunctional molecule. Given the absence of a comprehensive, publicly available experimental dataset for this specific compound, this guide serves as a robust predictive framework for its structural elucidation and characterization.

Introduction: The Structural Landscape of 2-(1-Pyrrolidinyl)cyclohexanol

2-(1-Pyrrolidinyl)cyclohexanol is a secondary alcohol and a tertiary amine, incorporating a cyclohexanol ring substituted at the 2-position with a pyrrolidinyl group. The stereochemistry at positions 1 and 2 of the cyclohexyl ring (the carbon bearing the hydroxyl group and the carbon bearing the pyrrolidinyl group, respectively) can be either cis or trans. This stereochemical relationship is a critical determinant of the molecule's three-dimensional conformation and will significantly influence its spectroscopic properties, particularly in NMR spectroscopy.[1] The synthesis of this compound can be envisioned through several routes, including the reduction of the enamine formed from cyclohexanone and pyrrolidine, or the nucleophilic opening of cyclohexene oxide by pyrrolidine. The chosen synthetic pathway can influence the resulting stereoisomeric ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.[1] The following sections detail the predicted ¹H and ¹³C NMR spectra, with a focus on the key chemical shifts and coupling constants that would confirm the structure of 2-(1-pyrrolidinyl)cyclohexanol.

Experimental Protocol: NMR Data Acquisition

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified 2-(1-pyrrolidinyl)cyclohexanol.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (OH).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environments, and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~ 3.5 - 4.0 | Broad singlet | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It is expected to disappear upon D₂O exchange. |

| ~ 3.2 - 3.6 | Multiplet | 1H | H-1 (CH-OH) | This proton is deshielded by the adjacent electronegative oxygen atom. Its multiplicity will depend on the stereochemistry and the coupling to the protons on C2 and C6. |

| ~ 2.8 - 3.2 | Multiplet | 1H | H-2 (CH-N) | This proton is deshielded by the adjacent nitrogen atom. Its coupling to the H-1 proton and the protons on C3 will be crucial for determining the cis/trans stereochemistry. |

| ~ 2.5 - 2.9 | Multiplet | 4H | Pyrrolidine CH₂ (adjacent to N) | These protons are on the carbons directly attached to the nitrogen atom and will be deshielded. |

| ~ 1.2 - 2.2 | Multiplet | 12H | Cyclohexyl CH₂ and Pyrrolidine CH₂ | This region will contain a complex series of overlapping multiplets corresponding to the remaining methylene protons of the cyclohexyl and pyrrolidine rings. |

Stereochemical Considerations in ¹H NMR:

The coupling constant between the H-1 and H-2 protons (³JH1-H2) is a key diagnostic feature for determining the relative stereochemistry:

-

trans isomer: In the more stable diequatorial conformation, H-1 and H-2 would be axial, leading to a large axial-axial coupling constant, typically in the range of 8-12 Hz.

-

cis isomer: In the more stable conformation (equatorial OH, axial N-pyrrolidinyl or vice versa), one proton would be axial and the other equatorial, resulting in a smaller axial-equatorial coupling constant, typically in the range of 2-5 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~ 68 - 75 | C-1 (CH-OH) | The carbon atom bonded to the hydroxyl group is significantly deshielded. |

| ~ 60 - 68 | C-2 (CH-N) | The carbon atom bonded to the nitrogen atom is also deshielded. |

| ~ 50 - 55 | Pyrrolidine C (adjacent to N) | The two carbon atoms of the pyrrolidine ring attached to the nitrogen. |

| ~ 20 - 40 | Cyclohexyl C (C-3, C-6) | The methylene carbons adjacent to the substituted carbons. |

| ~ 23 - 28 | Pyrrolidine C (β to N) | The two methylene carbons of the pyrrolidine ring further from the nitrogen. |

| ~ 20 - 30 | Cyclohexyl C (C-4, C-5) | The remaining methylene carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

-

Neat (Liquid Sample): A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (Solid Sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Spectrum

The IR spectrum of 2-(1-pyrrolidinyl)cyclohexanol is expected to show characteristic absorption bands for the alcohol and tertiary amine functional groups.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Intensity | Functional Group | Key Insights |

| 3600 - 3200 | O-H stretch | Strong, Broad | Alcohol | The broadness of this peak is due to intermolecular hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharper, free O-H stretch may be observed around 3600 cm⁻¹.[2] |

| 2960 - 2850 | C-H stretch | Strong | Aliphatic (Cyclohexyl and Pyrrolidine) | These are characteristic stretches for sp³ C-H bonds and are expected to be intense. |

| 1260 - 1000 | C-O stretch | Strong | Secondary Alcohol | The exact position can give some indication of the axial or equatorial nature of the hydroxyl group. |

| 1250 - 1020 | C-N stretch | Medium to Weak | Tertiary Amine | This band confirms the presence of the tertiary amine functionality. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that typically result in a prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight.

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Ion Trap.

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Assignment | Fragmentation Pathway | Key Insights |

| 169 | [M]⁺ | Molecular Ion | The molecular ion peak should be observable, though it may be of low intensity in EI-MS due to facile fragmentation. |

| 152 | [M - OH]⁺ | Loss of a hydroxyl radical | A common fragmentation for alcohols. |

| 140 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the pyrrolidine ring | Cleavage of the pyrrolidine ring. |

| 98 | [C₆H₁₀N]⁺ | α-cleavage at the C1-C2 bond of the cyclohexyl ring with loss of the C₅H₉O radical. | This would be a stable, nitrogen-containing fragment. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage adjacent to the nitrogen of the pyrrolidine ring. | A very common and often base peak for N-alkyl pyrrolidines. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the pyrrolidine ring. | Another characteristic fragment for pyrrolidines. |

Mass Spectrometry Fragmentation Workflow

Sources

An In-Depth Technical Guide to Cyclohexanol, 2-(1-pyrrolidinyl)- (CAS Number 14909-81-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanol, 2-(1-pyrrolidinyl)-, with the CAS number 14909-81-0, is a fascinating bifunctional molecule that holds considerable interest for researchers in organic synthesis and medicinal chemistry. Its rigid cyclohexanol backbone, coupled with a pyrrolidinyl substituent, provides a unique three-dimensional structure that is a valuable scaffold in the design of novel chemical entities. The presence of both a hydroxyl group and a tertiary amine introduces opportunities for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, aiming to equip researchers with the foundational knowledge required for its effective utilization in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. While comprehensive experimental data for Cyclohexanol, 2-(1-pyrrolidinyl)- is not extensively documented in publicly available literature, we can compile its fundamental characteristics and supplement them with predicted values.

| Property | Value | Source |

| CAS Number | 14909-81-0 | N/A |

| Molecular Formula | C₁₀H₁₉NO | [1] |

| Molecular Weight | 169.26 g/mol | [1] |

| Synonyms | trans-2-(1-Pyrrolidinyl)cyclohexanol, 2-(Pyrrolidin-1-yl)cyclohexan-1-ol | [2] |

| Predicted pKa | 14.95 ± 0.40 | [2] |

| Predicted XLogP3-AA | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 23.5 Ų | [2] |

It is important to note that properties such as melting point, boiling point, and detailed spectral data would require experimental determination for definitive values.

Synthesis and Purification

The synthesis of 2-aminocyclohexanol derivatives is a well-established area of organic chemistry. A primary and efficient method for the preparation of Cyclohexanol, 2-(1-pyrrolidinyl)- involves the nucleophilic ring-opening of cyclohexene oxide with pyrrolidine. This reaction is a classic example of an SN2 reaction where the amine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

Experimental Protocol: Synthesis of trans-2-(1-pyrrolidinyl)cyclohexanol

This protocol is based on established methodologies for the aminolysis of epoxides.

Materials:

-

Cyclohexene oxide

-

Pyrrolidine

-

Anhydrous solvent (e.g., acetonitrile, ethanol, or neat conditions)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Rotary evaporator

-

Chromatography supplies (silica gel, appropriate solvent system)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene oxide (1.0 equivalent) and pyrrolidine (1.2-2.0 equivalents). The reaction can be performed neat or in a suitable anhydrous solvent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the excess pyrrolidine and solvent under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure trans-2-(1-pyrrolidinyl)cyclohexanol. The trans isomer is the expected major product due to the backside attack of the nucleophile on the epoxide.

Sources

An In-depth Technical Guide to the Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining Cyclohexanol, 2-(1-pyrrolidinyl)-, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis. We will delve into the mechanistic details of two primary synthetic routes: the reductive amination of cyclohexanone with pyrrolidine and the nucleophilic ring-opening of cyclohexene oxide. This document will provide not only the theoretical underpinnings of these transformations but also detailed, field-proven experimental protocols. Furthermore, we will discuss the characterization of the final product and provide a comparative analysis of the presented synthetic strategies, enabling informed decisions in experimental design.

Introduction

Cyclohexanol, 2-(1-pyrrolidinyl)- is a vicinal amino alcohol derivative of the cyclohexane scaffold. The presence of both a secondary amine and a hydroxyl group in a 1,2-relationship makes it a chiral molecule with significant potential as a precursor for more complex molecular architectures. Its structural motifs are found in a variety of biologically active compounds, making its efficient and selective synthesis a topic of considerable interest for drug discovery and development professionals. This guide aims to provide a deep understanding of the chemical principles and practical methodologies for the synthesis of this important molecule.

Mechanistic Pathways and Synthetic Strategies

Two principal and mechanistically distinct routes for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- will be discussed in detail:

-

Pathway A: Reductive Amination of Cyclohexanone.

-

Pathway B: Nucleophilic Ring-Opening of Cyclohexene Oxide.

Pathway A: Reductive Amination of Cyclohexanone

Reductive amination is a powerful and widely used method for the formation of C-N bonds.[1] In this approach, a carbonyl compound, in this case, cyclohexanone, reacts with an amine (pyrrolidine) to form an intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is often favored for its efficiency and operational simplicity.[2]

The overall transformation can be summarized as follows:

The mechanism proceeds through two key stages:

-

Enamine and Iminium Ion Formation: Cyclohexanone reacts with the secondary amine, pyrrolidine, under mildly acidic conditions to form an enamine intermediate. The reaction begins with the nucleophilic attack of pyrrolidine on the carbonyl carbon of cyclohexanone. A series of proton transfers leads to a carbinolamine intermediate, which then dehydrates to form an iminium ion. Deprotonation of an alpha-carbon results in the formation of the more stable enamine. It is important to note that the enamine exists in equilibrium with the iminium ion, which is the key electrophilic species that undergoes reduction.

-

Reduction of the Iminium Ion: A reducing agent, such as sodium borohydride (NaBH₄), is introduced to reduce the iminium ion. The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the iminium ion, leading to the formation of the target 2-(1-pyrrolidinyl)cyclohexanol. The stereochemistry of the final product (cis/trans) can be influenced by the choice of reducing agent and reaction conditions.

Below is a DOT language diagram illustrating the reductive amination pathway.

Caption: Reductive amination of cyclohexanone with pyrrolidine.

Pathway B: Nucleophilic Ring-Opening of Cyclohexene Oxide

An alternative and stereospecific route to vicinal amino alcohols is the nucleophilic ring-opening of epoxides. In this pathway, cyclohexene oxide serves as the electrophile, which is attacked by the nucleophilic pyrrolidine. This reaction typically proceeds with high regioselectivity and stereoselectivity, yielding the trans-diastereomer of the product.

The overall transformation is as follows:

The mechanism is generally catalyzed by a Brønsted or Lewis acid.[3] The acid protonates the epoxide oxygen, making the epoxide a much better electrophile and facilitating the nucleophilic attack.

The key steps are:

-

Activation of the Epoxide: An acid catalyst protonates the oxygen atom of the cyclohexene oxide ring. This protonation increases the electrophilicity of the ring carbons and weakens the C-O bonds.

-

Nucleophilic Attack: Pyrrolidine, acting as a nucleophile, attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs from the backside (anti-periplanar) to the epoxide C-O bond, leading to the inversion of stereochemistry at the attacked carbon. This Sₙ2-type mechanism is responsible for the formation of the trans product.

-

Proton Transfer: A final proton transfer step neutralizes the product, yielding trans-2-(1-pyrrolidinyl)cyclohexanol and regenerating the acid catalyst.

Below is a DOT language diagram illustrating the nucleophilic ring-opening pathway.

Caption: Acid-catalyzed ring-opening of cyclohexene oxide by pyrrolidine.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol for Pathway A: Reductive Amination of Cyclohexanone

This protocol is adapted from the general principles of reductive amination and a specific procedure for a related compound.[4]

Materials:

-

Cyclohexanone

-

Pyrrolidine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq) and pyrrolidine (1.1 eq) in methanol (5 mL per mmol of cyclohexanone).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for another 4 hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Make the solution basic by the addition of 1 M NaOH until a pH of >10 is reached.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Protocol for Pathway B: Nucleophilic Ring-Opening of Cyclohexene Oxide

This protocol is based on general procedures for the acid-catalyzed ring-opening of epoxides with amines.

Materials:

-

Cyclohexene oxide

-

Pyrrolidine

-

A protic solvent such as methanol or ethanol, or an aprotic solvent like acetonitrile.

-

A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., lithium perchlorate).

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a solution of cyclohexene oxide (1.0 eq) in the chosen solvent (10 mL per mmol of epoxide), add pyrrolidine (1.2 eq).

-

Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates and the catalyst used.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the pure trans-2-(1-pyrrolidinyl)cyclohexanol.

Expected Yield: Yields for this reaction can be moderate to high, typically in the range of 60-85%.

Characterization of Cyclohexanol, 2-(1-pyrrolidinyl)-

The structure of the synthesized product should be confirmed by standard spectroscopic methods.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the cyclohexane ring, with characteristic multiplets for the protons on the carbons bearing the hydroxyl and pyrrolidinyl groups. The protons of the pyrrolidine ring will also be present. The chemical shift of the hydroxyl proton is variable and may appear as a broad singlet. |

| ¹³C NMR | Resonances for the six distinct carbons of the cyclohexane ring and the four carbons of the pyrrolidine ring. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-N and C-O stretching vibrations will be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₀H₁₉NO, MW: 169.26 g/mol ) and characteristic fragmentation patterns. |

Note: Specific spectral data for trans-2-(1-pyrrolidinyl)cyclohexanol can be found in the literature, for example, in the work by Periasamy et al. (2001).[4]

Comparative Analysis of Synthetic Routes

| Feature | Pathway A: Reductive Amination | Pathway B: Ring-Opening of Epoxide |

| Starting Materials | Readily available cyclohexanone and pyrrolidine. | Cyclohexene oxide (can be prepared from cyclohexene) and pyrrolidine. |

| Reagents | Requires a reducing agent (e.g., NaBH₄). | Requires a catalytic amount of acid. |

| Stereoselectivity | May produce a mixture of cis and trans diastereomers. The ratio can be influenced by the choice of reducing agent and reaction conditions. | Highly stereoselective, typically yielding the trans diastereomer. |

| Reaction Conditions | Generally mild conditions (0 °C to room temperature). | May require heating (reflux). |

| Work-up | Involves quenching the reducing agent and acid/base extraction. | Involves neutralization and extraction. |

| Scope and Limitations | A versatile and widely applicable method. | Limited to the availability of the corresponding epoxide. |

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-. The reductive amination of cyclohexanone offers a convenient one-pot procedure with good yields, while the nucleophilic ring-opening of cyclohexene oxide provides a highly stereoselective route to the trans-diastereomer. The choice between these pathways will depend on the specific requirements of the synthesis, including the desired stereochemistry, the availability of starting materials, and the scale of the reaction. The provided mechanistic insights and detailed experimental protocols should serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related amino alcohol scaffolds for applications in drug discovery and development.

References

-

Periasamy, M.; Kumar, N.S.; Sivakumar, S.; Rao, V.D.; Ramanathan, C.R.; Venkatraman, L. A New Convenient Procedure for the Synthesis of Enantiomerically Pure Vicinal Amino Alcohols. J. Org. Chem.2001 , 66 (11), 3828–3833. [Link]

-

Royal Society of Chemistry. Supporting Information - General. [Link]

-

Tarvin, K. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions2002 , 1-714. [Link]

-

Vermeeren, P.; Hamlin, T. A.; Bickelhaupt, F. M. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. J. Org. Chem.2021 , 86 (5), 4078–4086. [Link]

-

Patil, S. B.; Gade, V. B.; Bedre, A. D.; Pise, A. B. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society2023 , 100 (10), 101174. [Link]

Sources

Introduction: Characterizing a Novel N-Heterocyclic Compound for Drug Development

An In-Depth Technical Guide to the Solubility and Stability Profiling of Cyclohexanol, 2-(1-pyrrolidinyl)-

Cyclohexanol, 2-(1-pyrrolidinyl)- is a unique bifunctional molecule featuring a cyclohexanol ring and a pyrrolidine substituent. The pyrrolidine ring is a common scaffold in many biologically active compounds, valued for its ability to impart basicity and influence molecular conformation.[1][2][3] The hydroxyl group on the cyclohexyl ring adds a polar, hydrogen-bonding feature.[4][5][6] The interplay of these two functional groups dictates the physicochemical properties of the molecule, which are critical to its potential development as a pharmaceutical agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the aqueous solubility and chemical stability of Cyclohexanol, 2-(1-pyrrolidinyl)-. A thorough understanding of these parameters is fundamental to designing robust formulations, predicting in vivo behavior, and ensuring the safety and efficacy of a potential drug product. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols grounded in established scientific principles and regulatory expectations.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a molecule like Cyclohexanol, 2-(1-pyrrolidinyl)-, which contains both a basic nitrogen and a polar hydroxyl group, solubility is expected to be significantly influenced by pH.

Predicted Physicochemical Properties

Before embarking on experimental studies, it is prudent to estimate some of the compound's properties based on its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~169.27 g/mol | Based on the chemical formula C10H19NO.[7] |

| pKa | Estimated ~9-11 | The pyrrolidine nitrogen is a secondary amine, conferring basicity to the molecule.[2] |

| LogP | Estimated 1.5 - 2.5 | The cyclohexyl ring is lipophilic, while the hydroxyl and amino groups are hydrophilic. |

| General Solubility | Likely soluble in polar organic solvents and aqueous acidic solutions. | The polar -OH and basic -NH groups suggest affinity for polar and protic solvents.[8] Protonation of the amine in acidic conditions will form a salt, which is expected to have higher aqueous solubility. |

Experimental Workflow for Solubility Determination

A tiered approach is recommended for characterizing the solubility of a novel compound. This ensures efficient use of material and resources.

Caption: A systematic workflow for conducting forced degradation studies on a new chemical entity.

Experimental Protocol: Forced Degradation Studies

Objective: To identify potential degradation products and establish a stability-indicating analytical method for Cyclohexanol, 2-(1-pyrrolidinyl)-.

Materials:

-

Cyclohexanol, 2-(1-pyrrolidinyl)-

-

0.1 M HCl, 0.1 M NaOH, HPLC-grade water

-

3% Hydrogen Peroxide (H₂O₂)

-

A photostability chamber

-

A calibrated oven

-

Validated HPLC or UPLC method with a photodiode array (PDA) detector and ideally coupled to a mass spectrometer (MS). [9][10] Procedure:

-

Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile/water) at a concentration of ~1 mg/mL.

-

Acidic/Basic Hydrolysis: Mix the stock solution with 0.1 M HCl and 0.1 M NaOH in separate vials. Store one set at room temperature and another at an elevated temperature (e.g., 60°C).

-

Neutral Hydrolysis: Mix the stock solution with water and subject it to the same temperature conditions as above.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature.

-

Thermal Degradation: Store a vial of the stock solution and a sample of the solid API in an oven at 60°C.

-

Photostability: Expose the stock solution and solid API to light as specified in ICH Q1B guidelines. Keep control samples wrapped in foil to protect them from light.

-

Time Points: Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) until a target degradation of 5-20% is achieved. [11]8. Analysis:

-

Neutralize the acidic and basic samples before injection.

-

Analyze all stressed samples, along with an unstressed control, by the stability-indicating HPLC-PDA-MS method.

-

The PDA detector will help in assessing peak purity.

-

The MS will provide mass information on the parent compound and any degradation products.

-

Data Interpretation and Self-Validation:

-

Specificity: The analytical method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration. A good mass balance demonstrates that all major degradation products have been detected.

Summary of Findings and Forward Look

This guide outlines the essential experimental framework for the comprehensive solubility and stability characterization of Cyclohexanol, 2-(1-pyrrolidinyl)-. By following these detailed protocols, researchers can generate high-quality, reliable data crucial for advancing a compound through the drug development pipeline. The results from these studies will directly inform formulation strategies, define appropriate storage conditions, and establish the analytical methods required for quality control throughout the product's lifecycle.

References

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. [Link]

-

Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Publications. [Link]

-

PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed Central. [Link]

-

PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. PubMed. [Link]

-

PRE-084. Wikipedia. [Link]

-

A Sigma1 Receptor Agonist Alters Fluidity and Stability of Lipid Monolayers. PMC - NIH. [Link]

-

1-(Pyrrolidin-1-yl)cyclohexanol | C10H19NO | CID 45089011. PubChem. [Link]

- DE19745529C1 - Production of trans-4-amino-cyclohexanol

-

Forced Degradation Studies. MedCrave online. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Luminos Chemical. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Publication Server of the University of Greifswald. [Link]

-

cyclohexanol (YMDB01398). Yeast Metabolome Database. [Link]

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. [Link]

-

Cyclohexanol. Wikipedia. [Link]

-

Showing Compound Cyclohexanol (FDB003415). FooDB. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. Scribd. [Link]

-

Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. Beilstein Journals. [Link]

-

ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Wiley. [Link]

-

Synthesis of 4-Pyrrolidino-cyclohexanol. PrepChem.com. [Link]

-

Quantitative Analytical Methods. ResearchGate. [Link]

-

An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Bentham Science. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. ymdb.ca [ymdb.ca]

- 5. Cyclohexanol - Wikipedia [en.wikipedia.org]

- 6. Showing Compound Cyclohexanol (FDB003415) - FooDB [foodb.ca]

- 7. 1-(Pyrrolidin-1-yl)cyclohexanol | C10H19NO | CID 45089011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Analytical method development for the determination of eight biocides in various environmental compartments and application for monitoring purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

"Cyclohexanol, 2-(1-pyrrolidinyl)-" discovery and historical context

An In-Depth Technical Guide to Cyclohexanol, 2-(1-pyrrolidinyl)-: Synthesis, Properties, and Historical Context within the Broader Class of 2-Amino Alcohols

Abstract

This technical guide provides a comprehensive overview of Cyclohexanol, 2-(1-pyrrolidinyl)-, a vicinal amino alcohol. Given the limited specific literature on this exact molecule, this document establishes its scientific context by examining the broader and well-documented classes of 2-aminocyclohexanols and β-amino alcohols. The guide details plausible synthetic routes, predicted physicochemical properties, and the historical and ongoing significance of the 2-amino alcohol scaffold in medicinal chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this class of compounds.

Introduction: The Significance of the 2-Amino Alcohol Moiety

The 1,2- or vicinal amino alcohol, also known as a β-amino alcohol, is a fundamental structural motif in organic chemistry and plays a pivotal role in the development of pharmaceuticals and chiral catalysts.[1][2] This functional group arrangement, characterized by an amino group and a hydroxyl group on adjacent carbon atoms, confers unique chemical properties, including the capacity for hydrogen bonding and the potential for stereoisomerism. These features make β-amino alcohols valuable precursors and scaffolds in drug discovery.[3]

Cyclohexanol, 2-(1-pyrrolidinyl)- (CAS Number: 14909-81-0) is a specific instance of this structural class, incorporating a saturated six-membered ring and a five-membered pyrrolidine heterocycle.[4] While detailed studies on this particular molecule are not abundant in public literature, its constituent parts—the 2-aminocyclohexanol core and the pyrrolidine ring—are both well-established pharmacophores. The pyrrolidine ring, a saturated nitrogen heterocycle, is a common feature in numerous natural alkaloids and synthetic drugs, valued for its ability to introduce a three-dimensional structure and act as a key binding element.[5][6]

This guide will, therefore, explore Cyclohexanol, 2-(1-pyrrolidinyl)- by first establishing the historical and chemical context of 2-aminocyclohexanols.

Historical Context and Discovery of 2-Aminocyclohexanol Derivatives

The exploration of 2-aminocyclohexanol and its derivatives is intrinsically linked to the broader history of amino alcohol chemistry. Early investigations into these compounds were often driven by their utility as synthetic intermediates and their presence in natural products. The development of synthetic methodologies to access specific stereoisomers of 2-aminocyclohexanol, such as the cis and trans diastereomers, has been a significant area of research.[7][8]

The trans isomer of 2-aminocyclohexanol, for example, has been utilized in the synthesis of the antiarrhythmic drug vernakalant, highlighting the therapeutic relevance of this scaffold.[8] Furthermore, derivatives of trans-2-aminocyclohexanol have been investigated as pH-triggered conformational switches, demonstrating their potential in the development of "smart" molecules and materials.[9]

The discovery and development of drugs containing the pyrrolidine moiety also have a rich history, with the pyrrolidine ring being a key component of many pharmaceuticals.[10][11] The combination of the 2-aminocyclohexanol framework with a pyrrolidine substituent, as seen in Cyclohexanol, 2-(1-pyrrolidinyl)-, represents a logical step in the exploration of new chemical space for potential biological activity.

Synthesis and Chemical Properties

Plausible Synthetic Pathways

A primary and well-established method for the synthesis of 2-aminocyclohexanols is the aminolysis of cyclohexene oxide. This reaction involves the ring-opening of the epoxide with an amine. In the case of Cyclohexanol, 2-(1-pyrrolidinyl)-, the synthesis would involve the reaction of cyclohexene oxide with pyrrolidine. This reaction is a nucleophilic substitution where the nitrogen atom of pyrrolidine attacks one of the electrophilic carbon atoms of the epoxide ring.

A general procedure for the synthesis of 2-aminocyclohexanol involves heating 1,2-epoxycyclohexane with ammonia, which results in a yield of 90%.[8] A similar approach can be envisioned for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- via Epoxide Ring-Opening

-

Reaction Setup: To a solution of cyclohexene oxide (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add pyrrolidine (1.1 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired Cyclohexanol, 2-(1-pyrrolidinyl)-.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)-.

Physicochemical Properties

The physicochemical properties of Cyclohexanol, 2-(1-pyrrolidinyl)- can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₉NO |

| Molecular Weight | 169.27 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and moderately soluble in water |

| Boiling Point | Estimated to be in the range of 200-250 °C at atmospheric pressure |

| Stereochemistry | The molecule contains two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry of the hydroxyl and pyrrolidinyl groups can be either cis or trans. |

Potential Pharmacological Activity and Applications

The pharmacological profile of Cyclohexanol, 2-(1-pyrrolidinyl)- has not been extensively reported. However, based on the known biological activities of related β-amino alcohols and pyrrolidine-containing compounds, several potential areas of application can be hypothesized.

-

Anti-inflammatory Activity: β-amino alcohol derivatives have been identified as inhibitors of the Toll-like Receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses.[2] This suggests that Cyclohexanol, 2-(1-pyrrolidinyl)- could possess anti-inflammatory properties.

-

Antimicrobial and Antifungal Activity: The β-amino alcohol scaffold has been explored for the development of new antibiotic and antifungal agents.[12][13] The presence of the lipophilic cyclohexyl group and the basic pyrrolidine nitrogen could contribute to antimicrobial activity.

-

Central Nervous System (CNS) Activity: The pyrrolidine ring is a common feature in many CNS-active drugs.[5] Furthermore, derivatives of 2-aminocyclohexanol have been investigated for their potential in treating neurodegenerative diseases.[7]

-

Chiral Ligands in Asymmetric Synthesis: Chiral 2-aminocyclohexanol derivatives are valuable as ligands in asymmetric catalysis. The different stereoisomers of Cyclohexanol, 2-(1-pyrrolidinyl)- could potentially be resolved and utilized for this purpose.

The following diagram illustrates the potential areas of pharmacological interest for this class of compounds:

Caption: Potential applications of 2-(pyrrolidinyl)cyclohexanol.

Conclusion

Cyclohexanol, 2-(1-pyrrolidinyl)- represents an intriguing yet understudied molecule within the important class of β-amino alcohols. While direct research on this compound is limited, a comprehensive understanding of its potential can be derived from the extensive knowledge of its constituent functional moieties and related structures. The established synthetic routes to 2-aminocyclohexanols provide a clear path to obtaining this compound for further investigation. The known biological activities of β-amino alcohols and pyrrolidine-containing molecules suggest that Cyclohexanol, 2-(1-pyrrolidinyl)- and its derivatives are promising candidates for future research in drug discovery and materials science. This guide serves as a foundational resource to stimulate and inform such future explorations.

References

-

Alkanolamine. In: Wikipedia. ; 2023. [Link]

-

Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. PLoS One. 2013;8(10):e78033. [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules. 2022;27(6):1989. [Link]

-

Synthesis of 4-Pyrrolidino-cyclohexanol. PrepChem.com. [Link]

-

Amino Alcohols as Potential Antibiotic and Antifungal Leads. Semantic Scholar. [Link]

-

Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. 2024. [Link]

-

EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Pacific Journal of Science and Technology. 2022;23(2):11-19. [Link]

-

Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma. J Med Chem. 2011;54(13):4638-58. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. 2022;27(23):8502. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. 2023. [Link]

-

2-(Pyrrolidin-1-yl)cyclohex-2-en-1-one. PubChem. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(21):6695. [Link]

-

1-(Pyrrolidin-1-yl)cyclohexanol. PubChem. [Link]

-

(1R,2R)-2-Aminocyclohexanol. PubChem. [Link]

-

cis-2-Aminocyclohexanol. PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6687. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. GOV.UK. [Link]

-

Pyrrolidine. In: Wikipedia. ; 2023. [Link]

Sources

- 1. Alkanolamine - Wikipedia [en.wikipedia.org]

- 2. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. Buy (1R,2S)-2-aminocyclohexanol | 931-15-7 [smolecule.com]

- 8. 2-Aminocyclohexanol | 6850-38-0 [chemicalbook.com]

- 9. westmont.edu [westmont.edu]

- 10. enamine.net [enamine.net]

- 11. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 12. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Amino Alcohols as Potential Antibiotic and Antifungal Leads | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to Cyclohexanol, 2-(1-pyrrolidinyl)-: Synthesis, Stereochemistry, and Therapeutic Potential

Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential "privileged scaffold," gracing the structures of numerous FDA-approved therapeutics.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, and to serve as a versatile hydrogen bond donor or acceptor.[2][3] Similarly, the cyclohexanol framework provides a three-dimensional architecture that is a key intermediate in the synthesis of a wide array of pharmaceuticals.[4][5]

This technical guide focuses on the synthesis, stereochemical considerations, and inferred therapeutic potential of a molecule that marries these two important scaffolds: Cyclohexanol, 2-(1-pyrrolidinyl)- . While not extensively documented in current literature, an analysis of fundamental organic synthesis principles and the known bioactivities of related structures allows for a comprehensive projection of its chemical and pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding for the future exploration of this promising, yet understudied, chemical entity.

Proposed Synthetic Pathways and Methodologies

The synthesis of Cyclohexanol, 2-(1-pyrrolidinyl)- can be approached through several strategic routes, primarily revolving around the formation of the C-N bond between the cyclohexyl and pyrrolidinyl moieties. The choice of pathway will significantly influence the stereochemical outcome of the final product.

Method 1: Nucleophilic Ring-Opening of Cyclohexene Oxide